molecular formula C16H22N2O5 B4957762 1-(4,5-dimethoxy-2-nitrobenzoyl)-3,5-dimethylpiperidine

1-(4,5-dimethoxy-2-nitrobenzoyl)-3,5-dimethylpiperidine

Cat. No. B4957762
M. Wt: 322.36 g/mol
InChI Key: MHAZJPMWLRZBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,5-dimethoxy-2-nitrobenzoyl)-3,5-dimethylpiperidine, also known as DMAP, is a chemical compound that has been used in scientific research for various purposes. This compound is a derivative of piperidine and has been found to have potential uses in the fields of medicine, biochemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of 1-(4,5-dimethoxy-2-nitrobenzoyl)-3,5-dimethylpiperidine as a catalyst involves the formation of an intermediate complex between 1-(4,5-dimethoxy-2-nitrobenzoyl)-3,5-dimethylpiperidine and the substrate. This intermediate complex then undergoes a nucleophilic attack by the acylating agent, resulting in the formation of the desired product. 1-(4,5-dimethoxy-2-nitrobenzoyl)-3,5-dimethylpiperidine has been found to be particularly effective in reactions involving carboxylic acid derivatives due to its ability to activate the carbonyl group.
Biochemical and Physiological Effects
While 1-(4,5-dimethoxy-2-nitrobenzoyl)-3,5-dimethylpiperidine has primarily been used in organic synthesis reactions, it has also been found to have potential biochemical and physiological effects. 1-(4,5-dimethoxy-2-nitrobenzoyl)-3,5-dimethylpiperidine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could potentially lead to increased levels of acetylcholine in the brain, which could have implications for the treatment of certain neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4,5-dimethoxy-2-nitrobenzoyl)-3,5-dimethylpiperidine as a catalyst in organic synthesis reactions is its high selectivity. 1-(4,5-dimethoxy-2-nitrobenzoyl)-3,5-dimethylpiperidine has been found to be particularly effective in reactions involving carboxylic acid derivatives, and it can also be used in reactions involving other functional groups such as alcohols and amines. However, one limitation of using 1-(4,5-dimethoxy-2-nitrobenzoyl)-3,5-dimethylpiperidine is its potential toxicity. 1-(4,5-dimethoxy-2-nitrobenzoyl)-3,5-dimethylpiperidine has been found to be toxic to certain cell lines, and caution should be taken when handling this compound.

Future Directions

There are several potential future directions for the use of 1-(4,5-dimethoxy-2-nitrobenzoyl)-3,5-dimethylpiperidine in scientific research. One area of interest is the development of new catalytic reactions using 1-(4,5-dimethoxy-2-nitrobenzoyl)-3,5-dimethylpiperidine. Researchers are also exploring the potential use of 1-(4,5-dimethoxy-2-nitrobenzoyl)-3,5-dimethylpiperidine in the synthesis of new drugs and other bioactive compounds. Additionally, the potential biochemical and physiological effects of 1-(4,5-dimethoxy-2-nitrobenzoyl)-3,5-dimethylpiperidine are an area of ongoing research, and further studies are needed to fully understand the implications of 1-(4,5-dimethoxy-2-nitrobenzoyl)-3,5-dimethylpiperidine on human health.
Conclusion
1-(4,5-dimethoxy-2-nitrobenzoyl)-3,5-dimethylpiperidine is a versatile chemical compound that has been used in scientific research for various purposes. Its effectiveness as a catalyst in organic synthesis reactions has made it a valuable tool for chemists and researchers. While the potential biochemical and physiological effects of 1-(4,5-dimethoxy-2-nitrobenzoyl)-3,5-dimethylpiperidine are still being explored, its potential applications in the fields of medicine and pharmacology are promising. Further research is needed to fully understand the potential of 1-(4,5-dimethoxy-2-nitrobenzoyl)-3,5-dimethylpiperidine and its implications for human health.

Synthesis Methods

The synthesis of 1-(4,5-dimethoxy-2-nitrobenzoyl)-3,5-dimethylpiperidine involves the reaction of piperidine with 4,5-dimethoxy-2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using various techniques such as column chromatography or recrystallization. The yield of 1-(4,5-dimethoxy-2-nitrobenzoyl)-3,5-dimethylpiperidine can vary depending on the specific reaction conditions used.

Scientific Research Applications

1-(4,5-dimethoxy-2-nitrobenzoyl)-3,5-dimethylpiperidine has been used in scientific research for various purposes. One of the primary applications of 1-(4,5-dimethoxy-2-nitrobenzoyl)-3,5-dimethylpiperidine is as a catalyst in organic synthesis reactions. 1-(4,5-dimethoxy-2-nitrobenzoyl)-3,5-dimethylpiperidine has been found to be an effective catalyst for the acylation of alcohols, amines, and carboxylic acids. 1-(4,5-dimethoxy-2-nitrobenzoyl)-3,5-dimethylpiperidine has also been used in the synthesis of various compounds such as esters, amides, and lactones.

properties

IUPAC Name

(4,5-dimethoxy-2-nitrophenyl)-(3,5-dimethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-10-5-11(2)9-17(8-10)16(19)12-6-14(22-3)15(23-4)7-13(12)18(20)21/h6-7,10-11H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAZJPMWLRZBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5-Dimethoxy-2-nitrophenyl)(3,5-dimethylpiperidin-1-yl)methanone

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